7-Fluorobenzo[d]thiazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluorobenzo[d]thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with a fluorine atom at the 7th position and a cyano group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[d]thiazole-4-carbonitrile typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized using bromine to yield the desired thiazole ring structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as ultrasonic irradiation and the use of reusable catalysts like Pd(II) complexes have been explored to improve efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluorobenzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and cyano positions, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Cyanogen bromide for cyano introduction, and various nucleophiles for substitution at the fluorine position.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Fluorobenzo[d]thiazole-4-carbonitrile has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral activities.
Wirkmechanismus
The mechanism by which 7-Fluorobenzo[d]thiazole-4-carbonitrile exerts its effects varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interfere with cell division in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]thiazole-4-carbonitrile: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
7-Chlorobenzo[d]thiazole-4-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.
2-Amino-4-fluorobenzo[d]thiazole-6-carbonitrile: Another fluorinated thiazole derivative with different substitution patterns, leading to varied applications.
Uniqueness: 7-Fluorobenzo[d]thiazole-4-carbonitrile is unique due to the presence of both fluorine and cyano groups, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C8H3FN2S |
---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
7-fluoro-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2,4H |
InChI-Schlüssel |
MHGYEVSYAKWSGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C#N)N=CS2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.